(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride
Descripción
(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride is a synthetic organic compound featuring a dichlorophenyl ring linked to a morpholine moiety via an acetonitrile bridge. The hydrochloride salt enhances its solubility and stability for pharmaceutical or agrochemical applications.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O.ClH/c13-10-2-1-9(7-11(10)14)12(8-15)16-3-5-17-6-4-16;/h1-2,7,12H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFIJIHSEUEUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure features a dichlorophenyl group attached to a morpholine ring and an acetonitrile moiety, which may influence its pharmacological properties. The presence of the dichloro substituent is known to enhance the lipophilicity and biological activity of phenyl derivatives.
Research indicates that compounds similar to this compound exhibit antimicrobial activity by inhibiting bacterial RNA polymerase, which is crucial for RNA synthesis in bacteria. This mechanism was highlighted in studies where derivatives demonstrated significant inhibition against Gram-positive pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
A systematic SAR analysis revealed that modifications on the phenyl ring significantly affect antimicrobial potency. For instance, the introduction of a dichloro group improved the minimum inhibitory concentration (MIC) against S. pneumoniae from 256 μg/mL to 8 μg/mL when compared to other derivatives .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| C3 | 256 | S. pneumoniae |
| C3-005 | 8 | S. pneumoniae |
| C5 | 4 | S. aureus |
Cytotoxicity and Anticancer Activity
Recent studies have also explored the anticancer potential of related compounds. For example, certain derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .
In Vitro Studies
In vitro assays showed that these compounds could induce apoptosis in cancer cells, likely through the inhibition of specific kinases involved in cell cycle regulation. The following table summarizes key findings from cytotoxicity assays:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 45 |
| Compound B | HCT-116 | 6 |
| Compound C | HepG-2 | 48 |
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of this compound against a panel of pathogenic bacteria. The results indicated significant antibacterial activity with lower MIC values compared to traditional antibiotics.
- Cytotoxicity in Cancer Cells : Another case study focused on the compound's effects on breast cancer cells, revealing that it not only inhibited cell proliferation but also triggered apoptosis pathways.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that compounds containing chlorine atoms, such as (3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride, exhibit significant antimicrobial activities. A study demonstrated that similar chlorinated compounds showed high antibacterial efficacy against strains like E. coli with minimum inhibitory concentrations (MIC) as low as 5 μM . This suggests potential applications in developing new antibiotics.
Antidepressant Potential
The compound's structural similarity to known antidepressants has led to investigations into its psychoactive properties. Recent studies have explored the synthesis of various antidepressant derivatives from morpholine-based compounds, suggesting that modifications to the morpholine structure can yield effective serotonin reuptake inhibitors (SSRIs) or other antidepressant classes .
Cancer Treatment
This compound is being studied for its role in cancer therapy. It is structurally related to Alectinib, a drug approved for treating ALK-positive non-small cell lung cancer (NSCLC). The mechanisms of action involve inhibition of specific kinases that drive tumor growth . The ongoing research aims to optimize its efficacy and reduce side effects compared to existing treatments.
Case Studies
Comparación Con Compuestos Similares
Table 1: Key Structural and Commercial Comparisons
Functional Group Impact on Bioactivity
- Morpholine-Acetonitrile Core : The morpholine ring and nitrile group in the target compound may enhance hydrogen-bonding capacity and metabolic stability compared to amine or amide analogs like those in Table 1. This could influence pharmacokinetic properties such as half-life or tissue penetration .
- Chlorine Substitution : The 3,4-dichloro configuration on the phenyl ring is conserved across analogs, suggesting a shared role in target binding (e.g., hydrophobic interactions or halogen bonding in enzyme inhibition) .
Commercial and Research Relevance
- This suggests it remains in early-stage research.
- Therapeutic Potential: While nicotinamide derivatives are explicitly linked to HDL modulation , the target compound’s morpholine-acetonitrile structure may position it for applications in central nervous system (CNS) disorders or anti-inflammatory therapies, given morpholine’s prevalence in CNS-active drugs.
Métodos De Preparación
Nucleophilic Substitution Route
One common approach involves reacting morpholine or morpholin-4-yl derivatives with 3,4-dichlorophenylacetonitrile or its activated derivatives under controlled conditions to form the target acetonitrile intermediate. The reaction is typically carried out in organic solvents such as dichloromethane or toluene, often with an acid scavenger or base to facilitate substitution.
Crystallization and Purification
After the reaction completion, the product is isolated by filtration or extraction, followed by crystallization from suitable solvents (e.g., ethyl acetate, petroleum ether mixtures) to obtain high-purity hydrochloride salt.
- Crystallization conditions are optimized to reduce impurities and maximize yield.
- Washing and drying under vacuum ensure removal of residual solvents and reagents.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | Morpholine derivatives, 3,4-dichlorophenylacetonitrile | Commercially available or synthesized in situ |
| Solvent | Dichloromethane, toluene, ethyl acetate | Choice affects impurity profile and yield |
| Base/Acid Scavenger | K2CO3, Na2CO3 (inorganic bases) | Minimizes formation of aminolysis impurities |
| Reaction Temperature | 0–40 °C | Controlled to avoid decomposition |
| Reaction Time | 6–12 hours | Longer times may increase impurity formation |
| Purification Method | Filtration, crystallization, washing | Use of ethyl acetate and petroleum ether |
| Final Product Form | Hydrochloride salt (solid) | Improved stability and handling |
| Yield | Typically high (>80%) | Dependent on reaction scale and purity |
| Impurity Control | Use of inorganic bases, solvent choice | Impurity <0.5% achievable |
Research Findings and Optimization Notes
- The use of inorganic bases such as potassium carbonate (K2CO3) in a biphasic solvent system (e.g., toluene/water) significantly reduces the formation of aminolysis impurities compared to organic bases like triethylamine or pyridine.
- Self-crystallization in neutral or acidic solvents has been demonstrated as an effective method for isolating the hydrochloride salt without expensive resolving agents, making the process cost-effective and industrially viable.
- Reaction intermediates involving hydroxyl-activated species are often unstable, requiring careful temperature control and rapid processing to maintain product quality.
- Hydrogenation or catalytic deprotection steps may be employed in related morpholine derivatives but are less common for this specific compound due to stability considerations.
- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical methods used to monitor reaction progress and impurity profiles during synthesis.
Q & A
Q. What are the recommended synthetic routes for (3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves coupling 3,4-dichlorophenylacetonitrile with morpholine derivatives under nucleophilic substitution conditions. For example, substituting chloroacetonitrile intermediates with morpholine in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. Catalytic bases like K₂CO₃ can enhance reactivity. Post-synthesis, recrystallization from ethanol/water mixtures improves purity. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of morpholine to chloro intermediate) can mitigate side products .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., morpholine ring protons at δ 2.5–3.5 ppm, aromatic protons from dichlorophenyl at δ 7.0–7.5 ppm) .
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Key parameters include high-resolution data collection (Cu-Kα radiation) and twin refinement if crystal twinning occurs .
- HPLC-MS : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% formic acid) to assess purity and molecular ion peaks .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Methodological Answer :
- Purity : Pharmacopeial guidelines recommend HPLC-UV (λ = 254 nm) with impurity standards (e.g., EP/Ph. Eur. methods) to quantify residual solvents or byproducts. For example, limit tests for morpholine derivatives (<0.1%) using spiked calibration curves .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via NMR (appearance of hydrolysis products) or LC-MS (mass shifts indicating decomposition) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data regarding the compound’s conformation?
- Methodological Answer :
- Structural Refinement : Use SHELXL to refine X-ray data against DFT-optimized geometries. Adjust torsional angles for the morpholine ring and dichlorophenyl group to minimize R-factor discrepancies .
- Dynamic NMR : Probe rotational barriers of the morpholine ring at variable temperatures (e.g., 25–100°C) to validate computational models of conformational flexibility .
Q. What strategies address batch-to-batch variability in biological activity observed during in vitro assays?
- Methodological Answer :
- Impurity Profiling : Use orthogonal methods (HPLC, GC-MS) to identify batch-specific impurities (e.g., unreacted morpholine or acetonitrile byproducts). Compare bioactivity trends with impurity levels using multivariate regression .
- Stereochemical Control : Enantiomeric purity can be validated via chiral HPLC (e.g., Chiralpak AD-H column) to rule out racemization during synthesis .
Q. How can experimental design elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing morpholine with piperidine) and compare IC₅₀ values in target assays. Patent data for structurally related compounds (e.g., Roche’s dichlorophenyl-morpholine derivatives) may inform SAR hypotheses .
- Molecular Docking : Use crystallographic data to dock the compound into target protein active sites (e.g., kinase domains). Validate predictions with mutagenesis studies on key binding residues .
Q. What methodologies reconcile conflicting solubility data reported in different studies?
- Methodological Answer :
- Solubility Protocols : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO stock solutions) and temperature controls. For in vivo studies, use co-solvents like PEG-400 or cyclodextrin inclusion complexes to enhance bioavailability .
- Solid-State Analysis : Compare polymorphic forms via PXRD. Hydrate formation (e.g., monohydrate vs. anhydrous) can drastically alter solubility profiles .
Data Contradiction Analysis
Q. Why do NMR spectra from different labs show variations in aromatic proton splitting patterns?
- Resolution Strategy :
- Deuterated Solvent Effects : Test DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts.
- Dynamic Exchange : Variable-temperature NMR can reveal proton exchange processes (e.g., morpholine ring puckering) that obscure splitting at standard temperatures .
Q. How to interpret conflicting cytotoxicity results between 2D cell cultures and 3D organoid models?
- Resolution Strategy :
- Penetration Studies : Use fluorescent analogs to quantify compound diffusion into 3D structures. Adjust dosing regimens based on spheroid size and extracellular matrix density .
- Metabolic Profiling : Compare ATP levels (CellTiter-Glo) in 2D vs. 3D models to identify metabolic adaptations affecting drug response .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
